3-(Methylsulfanyl)butan-1-OL
Overview
Description
3-(Methylsulfanyl)butan-1-ol, also known as 3-methylthiobutan-1-ol, is a volatile sulfur compound with the molecular formula C5H12OS. It is characterized by the presence of a hydroxyl group (-OH) at the first carbon and a methylsulfanyl group (-SCH3) at the third carbon of the butane chain. This compound is found naturally in various sources, including aged cat urine, coffee, passion fruit juice, and beer .
Mechanism of Action
Target of Action
3-(Methylsulfanyl)butan-1-OL is a volatile organic compound found in various biological entities . .
Biochemical Pathways
This compound is a metabolite in several species, including Coffea arabica, Poncirus trifoliata, Lynx rufus, Passiflora edulis, Felis catus, and Panthera pardus . It is found in urine in some of these species . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)butan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chlorobutan-1-ol with sodium methylsulfide. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as:
Preparation of Reactants: Sourcing and purification of 3-chlorobutan-1-ol and sodium methylsulfide.
Reaction: Mixing the reactants in a controlled environment to facilitate the substitution reaction.
Purification: Using techniques such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form 3-(methylsulfanyl)butane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 3-(Methylsulfanyl)butanal or 3-(Methylsulfanyl)butanoic acid.
Reduction: 3-(Methylsulfanyl)butane.
Substitution: 3-(Methylsulfanyl)butyl chloride or 3-(Methylsulfanyl)butyl bromide.
Scientific Research Applications
3-(Methylsulfanyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role as a volatile organic compound in plant and animal metabolism.
Medicine: Investigated for its potential therapeutic properties and as a biomarker for certain diseases.
Industry: Utilized in the flavor and fragrance industry due to its characteristic odor.
Comparison with Similar Compounds
Similar Compounds
3-Mercapto-3-methyl-1-butanol: Similar structure but with a thiol group (-SH) instead of a methylsulfanyl group.
2-Mercapto-3-methyl-1-butanol: Similar structure but with the thiol group at the second carbon.
3-Methyl-3-sulfanylhexan-1-ol: Similar structure but with a longer carbon chain.
Uniqueness
3-(Methylsulfanyl)butan-1-ol is unique due to its specific combination of functional groups and its presence in various natural sources. Its distinct odor and role in metabolic pathways make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-methylsulfanylbutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c1-5(7-2)3-4-6/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUVWPOGYTYFPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313245 | |
Record name | 3-(Methylthio)-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101313245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16630-56-1 | |
Record name | 3-(Methylthio)-1-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16630-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Methylthio)-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101313245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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